molecular formula C10H12N2OS B1423297 (3,4-dihydro-2H-1-benzopyran-4-yl)thiourea CAS No. 1249716-58-2

(3,4-dihydro-2H-1-benzopyran-4-yl)thiourea

Cat. No. B1423297
CAS RN: 1249716-58-2
M. Wt: 208.28 g/mol
InChI Key: FSKVFCGNLMTRFY-UHFFFAOYSA-N
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Description

The compound “(3,4-dihydro-2H-1-benzopyran-4-yl)thiourea” is a thiourea derivative of a benzopyran . Benzopyrans are a group of organic compounds which are a fusion of a benzene ring and a pyran ring . Thioureas are a class of organosulfur compounds structurally similar to ureas, except that the oxygen atom is replaced by a sulfur atom .


Molecular Structure Analysis

The molecular structure of benzopyran consists of a six-membered benzene ring fused to a five-membered pyran ring . Thioureas have a central carbon atom double-bonded to a sulfur atom and two nitrogen atoms .


Chemical Reactions Analysis

Benzopyrans and thioureas can undergo a variety of chemical reactions. For example, benzopyrans can undergo electrophilic aromatic substitution reactions . Thioureas can act as ligands for metal ions and can also undergo reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For benzopyrans, these properties can include polarity, solubility, and stability . For thioureas, these properties can include acidity, basicity, and reactivity .

Scientific Research Applications

Gas Phase Thermochemistry

The molecular structure of 3,4-dihydro-2H-1-benzopyran has been studied for its gas phase thermochemical properties . This research is crucial for understanding the stability and reactivity of the compound under various temperature and pressure conditions, which is essential for its application in gas-phase reactions and processes.

Anticancer Activity

A significant application of derivatives of 3,4-dihydro-2H-1-benzopyran is in the design and synthesis of compounds with potential anticancer activity. For instance, certain derivatives have been evaluated for their EGFR kinase inhibitory and antiproliferative activities against various human cancer cell lines, including breast, lung, colon, and cervical cancer .

Cytotoxic Agents

Benzopyran-4-ones, which are closely related to 3,4-dihydro-2H-1-benzopyran, have been identified as cytotoxic agents against multi-drug resistant cancer cell lines . The design and synthesis of hybrid compounds combining benzopyran-4-ones with other bioactive moieties aim to explore their antiproliferative activity, which is a promising field in cancer treatment research.

Neuropharmacology

In neuropharmacology, 3,4-dihydro-2H-1-benzopyran derivatives have shown high affinity for serotonin receptors, particularly 5-HT1A and 5-HT7 . These receptors are targets for the treatment of various neurological and psychiatric disorders, making these derivatives valuable for the development of new therapeutic agents.

Future Directions

The future directions of research on a compound depend on its potential applications. Benzopyrans and thioureas have been studied for their potential applications in medicine and materials science .

properties

IUPAC Name

3,4-dihydro-2H-chromen-4-ylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2OS/c11-10(14)12-8-5-6-13-9-4-2-1-3-7(8)9/h1-4,8H,5-6H2,(H3,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSKVFCGNLMTRFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-dihydro-2H-1-benzopyran-4-yl)thiourea

CAS RN

1249716-58-2
Record name (3,4-dihydro-2H-1-benzopyran-4-yl)thiourea
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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